Dimethyloxosilane

Description

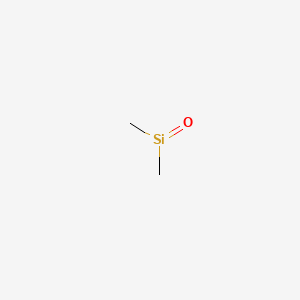

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDSDUUJXTXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274001, DTXSID001349043 | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 to 635 °F (USCG, 1999), >110 °C | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0 | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5 | |

| Record name | DIMETHYLPOLYSILOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dimethyloxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47956-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloxosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047956456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silyloxy, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[oxy(dimethylsilylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyloxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylsilanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ8X4B6MN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | POLYDIMETHYLSILOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Dimethyloxosilane Dimethylsilanone, Ch₃ ₂si=o : Fundamental Chemical Research

Strategies for Transient Generation and Experimental Detection

Gas-Phase Reactions and Spectroscopic Monitoring

The direct observation and characterization of dimethyloxosilane in the gas phase are challenging due to its high reactivity and tendency to dimerize or oligomerize rapidly wikipedia.orgoup.com. However, researchers have employed techniques such as argon matrix isolation at cryogenic temperatures (around 12 K) to stabilize and study this species researchgate.netlookchem.com. In these experiments, this compound is typically generated in situ through methods like the vacuum pyrolysis of specific organosilicon precursors, such as 6-oxa-3-silabicyclohexanes or Diels-Alder adducts of silapyranes with maleic anhydride (B1165640) researchgate.netlookchem.com.

Infrared (IR) spectroscopy has been a crucial tool for identifying and characterizing this compound in these isolated states. By analyzing the vibrational bands, particularly those associated with the Si=O stretching vibration, researchers can confirm the presence of the silanone structure researchgate.netlookchem.com. The detection limits for thermal and kinetic stability have also been determined under specific experimental conditions lookchem.com.

Table 1: Infrared Vibrational Bands of this compound

| Vibrational Mode | (CH₃)₂Si=O (cm⁻¹) | (CD₃)₂Si=O (cm⁻¹) | Assignment (Si=O stretch) |

| Si=O Stretching | 1210 | 1215 | Primary Assignment |

| Other Vibrational Bands | 1244, 1240, 822, 798, 770, 657 | 1032, 1007, 995, 712, 685, 674 | N/A |

Data compiled from lookchem.com and researchgate.net. The band at 1210 cm⁻¹ (or 1215 cm⁻¹ for the deuterated analogue) is assigned to the Si=O stretching vibration, supported by computational force constant and bond order calculations lookchem.com.

Mechanistic Studies of this compound Reactivity

The inherent instability and high reactivity of this compound make it a subject of intense mechanistic investigation, particularly concerning its role as an intermediate in silicon-oxygen chemistry. Its reactivity stems from the polarized Si=O double bond, which can act as both an electrophile at silicon and a nucleophile at oxygen nii.ac.jp.

Pathways of Oligomerization and Polymerization to Siloxanes

One of the most characteristic reactions of this compound is its propensity to oligomerize and polymerize, forming siloxane structures. This process is driven by the desire to achieve more stable bonding arrangements, typically involving Si-O-Si linkages wikipedia.orgpsu.edu. This compound can undergo facile dimerization to form cyclic siloxanes, such as tetramethyldisiloxane, or it can insert into existing Si-O bonds within siloxane chains or rings wikipedia.orgpsu.edu. Hexamethylcyclotrisiloxane (D3), a cyclic siloxane, is often used as a synthetic equivalent for dimethylsilanone and is a key precursor in the ring-opening polymerization that leads to polydimethylsiloxane (B3030410) (PDMS) atamanchemicals.com. The high reactivity of the Si=O unit facilitates these polymerization pathways, making silanones critical intermediates in the formation of silicone polymers arxiv.orgresearchgate.netresearchgate.net.

Reaction Kinetics and Intermediates in Silicon-Oxygen Chemistry

The study of reaction kinetics involving this compound is essential for understanding silicon-oxygen chemistry. As a highly reactive intermediate, its kinetic behavior dictates the pathways and products observed in various silicon-based reactions wikipedia.orgoup.com. Computational methods, such as Density Functional Theory (DFT), play a vital role in elucidating these mechanisms, predicting reaction barriers, and identifying transient intermediates numberanalytics.comfrontiersin.orgresearchgate.net. For instance, the thermal decomposition of polydimethylsiloxane (PDMS) has been shown to generate dimethylsilanone over a broad temperature range, indicating its persistent role as a reactive species in silicon material degradation and transformation arxiv.org. The kinetics of its formation and subsequent reactions, such as insertion into Si-O bonds, are critical for controlling silicone material properties and understanding their decomposition pathways psu.edugelest.com.

Explorations of Si=O Bond Addition Reactions

The Si=O double bond in this compound is highly susceptible to addition reactions with a variety of small molecules, showcasing its electrophilic and nucleophilic character researchgate.netnii.ac.jpgelest.comresearchgate.net. For example, this compound can react with:

Hydrogen (H₂): Insertion into the H-H bond has been observed, leading to more saturated silicon species researchgate.net.

Ozone (O₃) or Nitrous Oxide (N₂O): These can act as oxygen atom transfer agents, leading to further oxidation states or complex formation researchgate.netrsc.orgnih.govresearchgate.net.

Carbon Dioxide (CO₂): Reactions with CO₂ can lead to the formation of carbonate complexes, indicating the nucleophilicity of the oxygen atom in the Si=O bond rsc.orgnih.gov.

Water (H₂O): Addition of water leads to the formation of silanol (B1196071) derivatives researchgate.netnih.gov.

Alkenes and Alkynes: While less reactive with simple alkenes, dienes and alkynes can undergo addition reactions gelest.comnih.gov.

Organosilicon Compounds: Insertion into Si-O, Si-Cl, Si-H, and C-C bonds has been reported, highlighting its broad reactivity spectrum psu.edugelest.com.

These addition reactions underscore the versatility of this compound as a reactive intermediate in synthesizing new silicon-containing compounds and materials. The intrinsic electrophilicity of the silicon atom and the nucleophilicity of the oxygen atom are key features governing these transformations nii.ac.jp.

Q & A

Basic: What established laboratory protocols exist for synthesizing dimethyloxosilane, and how are they validated?

Answer:

Synthesis typically involves hydrolysis of chlorinated precursors (e.g., dimethylchlorosilane) under controlled anhydrous conditions. Key steps include inert atmosphere handling, stoichiometric water addition, and purification via fractional distillation. Validation requires characterization via -NMR (to confirm Si-CH groups at δ 0.1–0.3 ppm), IR spectroscopy (Si-O-Si stretching at ~1000–1100 cm), and elemental analysis. Reproducibility is ensured by documenting reaction parameters (temperature, solvent ratios) and cross-referencing with published procedures .

Basic: Which spectroscopic techniques are critical for assessing this compound purity, and what are their limitations?

Answer:

- NMR Spectroscopy : Identifies organic substituents but may miss trace silanol impurities.

- FT-IR : Detects Si-O-Si backbone integrity but struggles with low-concentration contaminants.

- GC-MS : Effective for volatile byproducts (e.g., cyclic siloxanes) but requires derivatization for polar impurities.

Cross-validation with Karl Fischer titration for moisture content is recommended. Documentation must align with journal standards for experimental transparency .

Basic: What are common impurities in this compound synthesis, and how are they systematically identified?

Answer:

Common impurities include residual chlorosilanes, cyclic oligomers (e.g., hexamethycyclotrisiloxane), and moisture-induced silanols. Identification involves:

- GC-MS : For volatile byproducts.

- HPLC-ELSD : For non-volatile oligomers.

- -NMR : To detect Si-OH groups (δ -50 to -60 ppm).

Protocols should specify impurity thresholds (e.g., <0.5% cyclic species) and reference analytical standards .

Advanced: How should researchers design experiments to evaluate this compound’s thermal stability under varying atmospheric conditions?

Answer:

- Controlled Atmosphere TGA : Measure decomposition onset temperatures under N vs. O.

- Isothermal Aging : Expose samples to elevated temperatures (e.g., 150°C) and monitor viscosity changes via rheometry.

- Post-Stability Analysis : Use XPS to detect surface oxidation (Si-O vs. Si-C bonds).

Document environmental controls (humidity, O levels) and validate with triplicate runs .

Advanced: How can computational models predict this compound’s reactivity in novel reaction environments?

Answer:

- DFT Calculations : Optimize transition states for Si-O bond cleavage or nucleophilic attacks.

- MD Simulations : Model solvation effects in polar vs. nonpolar solvents.

- Validation : Compare predicted activation energies with experimental Arrhenius plots.

Studies must disclose software parameters (basis sets, force fields) and align with FAIR data principles .

Advanced: How should contradictions in reported catalytic activity of this compound derivatives be resolved?

Answer:

- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies.

- Controlled Replication : Reproduce conflicting experiments with standardized reagents.

- Advanced Characterization : Use EXAFS or solid-state NMR to probe catalyst structure-activity relationships.

Publish negative results and disclose all raw data to support reproducibility .

Advanced: What strategies exist for modifying this compound’s hydrophobicity while retaining its structural integrity?

Answer:

- Co-condensation : Introduce fluorinated silanes (e.g., trifluoropropyl) during synthesis.

- Post-Functionalization : Graft polar groups (e.g., -NH) via hydrosilylation.

- Characterization : Use contact angle measurements and SAXS to assess surface vs. bulk modifications.

Report molar ratios and side reactions (e.g., crosslinking) to guide optimization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear fire-resistant gloves (EN 374 standard) and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile siloxanes.

- Spill Management : Neutralize with dry sand; avoid water to prevent exothermic reactions.

Reference SDS guidelines for storage (inert atmosphere, <25°C) and disposal .

Advanced: How can researchers ensure reproducibility in this compound-based polymer synthesis?

Answer:

- Batch Documentation : Record monomer purity, initiator ratios, and mixing speeds.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track polymerization kinetics.

- Interlab Comparisons : Share protocols via platforms like protocols.io to validate methods.

Address environmental variability (humidity, temperature) in supplemental data .

Advanced: What mechanistic insights are needed to explain this compound’s role in hybrid material synthesis?

Answer:

- Kinetic Studies : Use stopped-flow techniques to probe silanol condensation rates.

- Surface Analysis : Apply AFM or TEM to visualize interface formation in nanocomposites.

- Isotope Labeling : Track -water incorporation to elucidate hydrolysis pathways.

Publish detailed mechanistic proposals with supporting spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.